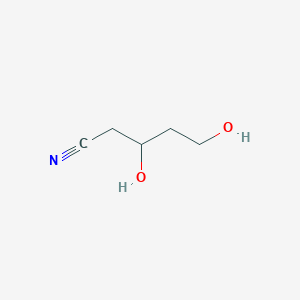
Pentanenitrile, 3,5-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanenitrile, 3,5-dihydroxy- is an organic compound with the molecular formula C5H9NO2 It is a nitrile derivative with hydroxyl groups attached to the third and fifth carbon atoms of the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3,5-dihydroxy- typically involves the reaction of a 3,5-dialkoxy benzoate compound with valeronitrile to generate a beta-ketonitrile compound. This intermediate is then hydrolyzed to form a carboxylic acid compound, which undergoes decarboxylation to yield 3,5-dialkoxy cyclopentanone. Finally, the 3,5-dialkoxy cyclopentanone is converted to 3,5-dialkoxy pentylbenzene through Huang Minlon reaction or catalytic hydrogenation, and the alkoxy groups are reduced to phenolic hydroxyl groups to obtain Pentanenitrile, 3,5-dihydroxy- .
Industrial Production Methods
Industrial production methods for Pentanenitrile, 3,5-dihydroxy- are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanenitrile, 3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Pentanenitrile, 3,5-dihydroxy- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentanenitrile, 3,5-dihydroxy- involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by nitrilase enzymes to produce corresponding carboxylic acids, which can then participate in various biochemical processes . Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeronitrile (Pentanenitrile): A nitrile compound with a similar structure but without hydroxyl groups.
Butyronitrile: A shorter-chain nitrile compound.
Hexanenitrile: A longer-chain nitrile compound.
Uniqueness
Pentanenitrile, 3,5-dihydroxy- is unique due to the presence of hydroxyl groups at specific positions on the pentane chain, which imparts distinct chemical and biological properties. These hydroxyl groups enable additional reactivity and interactions compared to other nitrile compounds.
Propriétés
Numéro CAS |
823787-18-4 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
3,5-dihydroxypentanenitrile |
InChI |
InChI=1S/C5H9NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-2,4H2 |
Clé InChI |
QSDCNOAJMHCYBM-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
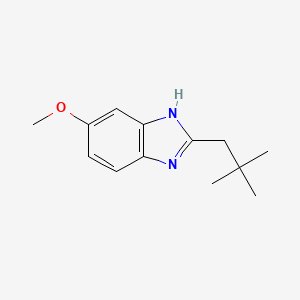
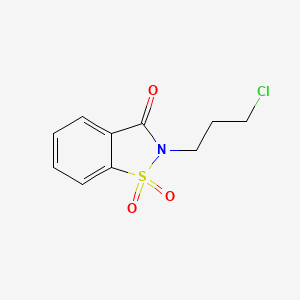
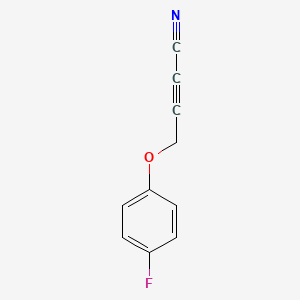
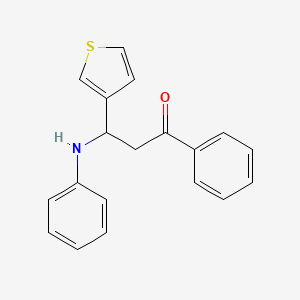
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)


![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)
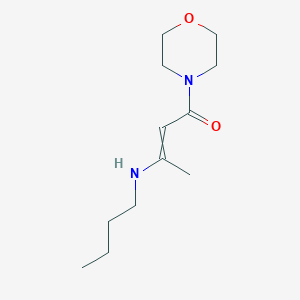
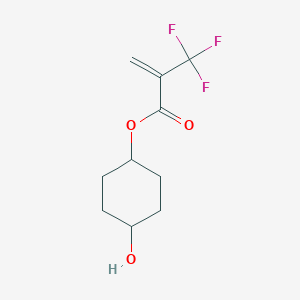
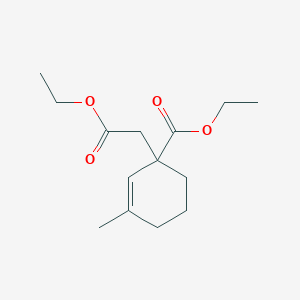
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)
